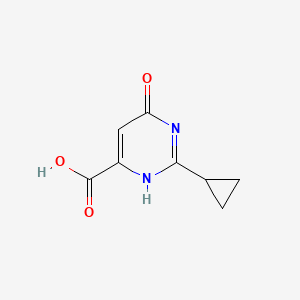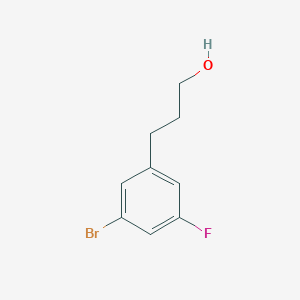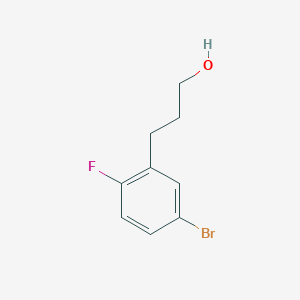
1-(3-Bromopropyl)-3,4-difluorobenzene
描述
1-(3-Bromopropyl)-3,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position and fluorine atoms at the 3- and 4-positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3,4-difluorobenzene can be synthesized through several methods, including:
Halogenation: Starting with 3,4-difluorobenzene, the compound can undergo halogenation with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromopropyl group.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group on a precursor molecule with a bromopropyl group using nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.
化学反应分析
1-(3-Bromopropyl)-3,4-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions, while halogenation is achieved using bromine (Br2) and iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Products include 1-(3-bromopropyl)-3,4-difluorobenzoic acid and 1-(3-bromopropyl)-3,4-difluorophenol.
Reduction: The major product is this compound itself.
Substitution: Products include nitro derivatives and additional halogenated compounds.
科学研究应用
1-(3-Bromopropyl)-3,4-difluorobenzene is utilized in various scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
1-(3-Bromopropyl)-3,4-difluorobenzene is compared with similar compounds such as 1-(3-bromopropyl)-2,4-difluorobenzene and 1-(3-bromopropyl)-2,5-difluorobenzene. These compounds differ in the positions of the fluorine atoms on the benzene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
相似化合物的比较
1-(3-bromopropyl)-2,4-difluorobenzene
1-(3-bromopropyl)-2,5-difluorobenzene
1-(3-bromopropyl)-2,6-difluorobenzene
1-(3-bromopropyl)-3,5-difluorobenzene
属性
IUPAC Name |
4-(3-bromopropyl)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZJPOWBLSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL](/img/structure/B7856498.png)





